Chemical and Physical Properties of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in GPR40 Agonist Synthesis
Chemical and Physical Properties of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in GPR40 Agonist Synthesis
Executive Summary
In the landscape of metabolic disease drug discovery, the targeting of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) represents a highly validated mechanism for glucose-dependent insulin secretion[1][2]. Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS: 652983-15-8) is a critical, highly specialized chemical intermediate utilized in the synthesis of potent GPR40 agonists, most notably Fasiglifam (TAK-875)[2].
This technical whitepaper provides an in-depth analysis of the chemical and physical properties of this intermediate, explores its mechanistic rationale in drug design, and details the self-validating experimental protocols required to harness it effectively in a synthetic workflow.
Chemical Identity and Physical Properties
The molecular architecture of Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate features a conformationally restricted 2,3-dihydrobenzofuran core. This fused bicyclic system provides a rigid scaffold that precisely mimics the spatial orientation of long-chain free fatty acids (FFAs) while offering superior pharmacokinetic stability[2].
Below is a consolidated summary of its quantitative chemical and physical properties[3][4]:
| Property | Value |
| Chemical Name | Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate |
| CAS Registry Number | 652983-15-8 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Physical State | Solid / Pale yellow powder |
| Predicted LogP | 1.25 – 1.43 |
| Predicted Boiling Point | 326.5 – 351.0 °C |
| Topological Polar Surface Area | 46.5 Ų |
| Hydrogen Bond Donors | 1 (Phenolic -OH) |
| Hydrogen Bond Acceptors | 4 |
Mechanistic Role in Drug Development
The Rationale for the Dihydrobenzofuran Core
GPR40 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells[2][5]. Natural ligands for GPR40 are medium- to long-chain fatty acids, which bind to the receptor and trigger an intracellular signaling cascade that amplifies insulin exocytosis[6].
During the optimization of synthetic GPR40 agonists, researchers discovered that flexible aliphatic chains often led to poor bioavailability and off-target effects. By incorporating the 2,3-dihydrobenzofuran-3-yl acetic acid moiety, medicinal chemists successfully locked the acidic head group into an optimal conformation[2]. The carboxylic acid (once deprotected from the ethyl ester) acts as a critical anchor, forming electrostatic interactions with Arg183 and Arg258 in the GPR40 binding pocket ().
GPR40 (FFAR1) Signaling Pathway Mediating Insulin Secretion.
Pharmacokinetic Implications & Hepatotoxicity (DILI)
While the dihydrobenzofuran acetic acid pharmacophore provides exceptional GPR40 agonism, it is also the site of metabolic liability. Fasiglifam (TAK-875) was halted in Phase III clinical trials due to Drug-Induced Liver Injury (DILI)[1][7].
Causality: In hepatocytes, the free acetic acid moiety undergoes phase II metabolism to form an acyl glucuronide (TAK-875-AG)[7]. This reactive intermediate covalently binds to hepatic proteins and inhibits mitochondrial respiration and hepatic efflux transporters (MRPs), leading to toxic accumulation and hepatocyte apoptosis[7]. Understanding this metabolic pathway is crucial for next-generation drug designers utilizing this intermediate.
Synthetic Utility and Experimental Protocols
In synthetic workflows, the carboxylic acid must be masked as an ethyl ester (Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate) to prevent self-condensation or unwanted esterification during the functionalization of the 6-hydroxyl group[2].
Synthetic workflow of TAK-875 utilizing the dihydrobenzofuran intermediate.
Protocol 1: Regioselective Mitsunobu Coupling
Objective: Etherification of the 6-hydroxyl group with a primary biphenyl alcohol to build the TAK-875 skeleton ().
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve Ethyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (1.0 eq) and the target biphenyl alcohol (1.1 eq) in anhydrous THF (0.2 M concentration).
-
Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 eq) to the stirring solution and cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Cooling minimizes the formation of hydrazine byproducts and controls the highly exothermic formation of the betaine intermediate.
-
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Causality: Slow addition prevents the rapid depletion of the phosphine-DIAD adduct by ambient moisture, ensuring steady, regioselective activation of the alcohol.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS until the complete disappearance of the phenol intermediate.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the coupled ester.
Protocol 2: Saponification to the Active Moiety
Objective: Deprotection of the ethyl ester to yield the active GPR40 agonist[2].
-
Solvation: Dissolve the coupled ester in a solvent system of THF/H₂O/MeOH (3:1:1 v/v/v) at room temperature.
-
Causality: The THF/MeOH mixture ensures the highly lipophilic coupled intermediate remains entirely in solution, while water is strictly necessary to dissolve the hydroxide salt and facilitate the nucleophilic acyl substitution mechanism.
-
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir at ambient temperature for 4-6 hours.
-
Concentration: Monitor by LC-MS. Once the ester is fully consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Precipitation: Acidify the remaining aqueous layer to pH 3 using 1M HCl at 0 °C.
-
Causality: Acidification protonates the carboxylate. Because the resulting free acid is highly lipophilic, it precipitates cleanly out of the aqueous solution, acting as a self-purifying step.
-
-
Isolation: Extract the precipitate with dichloromethane (DCM), wash with brine, dry over MgSO₄, and evaporate to yield the final Active Pharmaceutical Ingredient (API).
References
-
Negoro, N., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. URL:[Link]
-
Otieno, M. A., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 374-384. URL:[Link]
-
Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. Nature, 513(7516), 124-127. URL:[Link]

